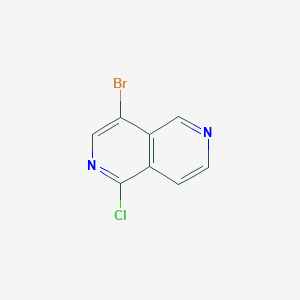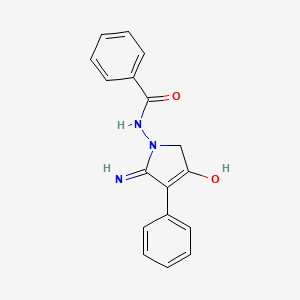
6-(Chloromethyl)-2-phenylpyrimidin-4-ol
Vue d'ensemble
Description
The compound “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” likely belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . Pyrimidines are important in many biological processes and are key components of DNA and RNA .
Synthesis Analysis
While specific synthesis methods for “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” were not found, similar compounds such as “4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” have been synthesized via a two-step process from commercially available precursors .Molecular Structure Analysis
The structure of similar compounds like “4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” has been confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
In general, chloromethyl groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . The specific reactions would depend on the conditions and the presence of other functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” were not found, similar compounds like pyrimidines generally have high melting points and are soluble in water .Applications De Recherche Scientifique
Biological and Pharmacological Effects
6-(Chloromethyl)-2-phenylpyrimidin-4-ol might share properties with other phenolic compounds, which are known for their broad range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA), a phenolic compound, has been recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulating activities. It's speculated to play roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These wide-ranging therapeutic roles make CGA and potentially related compounds valuable in the pharmaceutical and food industries as natural safeguard additives (Naveed et al., 2018).
Analytical and Bioanalytical Applications
The compound's structure might allow it to be involved in various analytical and bioanalytical applications. Analytical methods used in determining antioxidant activity are critical in fields ranging from food engineering to medicine and pharmacy. These methods, often based on spectrophotometry, involve characteristic color changes or discoloration of solutions and are essential in antioxidant analysis or determining the antioxidant capacity of complex samples. The inclusion of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in such analyses could be beneficial given its potential structural and chemical properties (Munteanu & Apetrei, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research and application of such compounds could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-9-6-10(15)14-11(13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHBQQZXUJZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370927 | |
| Record name | 6-(chloromethyl)-2-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol | |
CAS RN |
35252-98-3 | |
| Record name | 6-(chloromethyl)-2-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
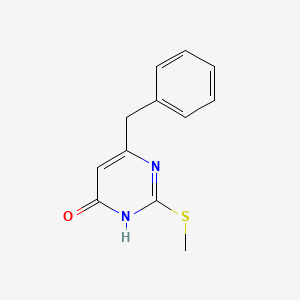
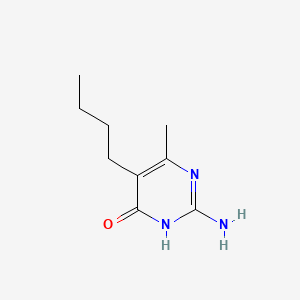
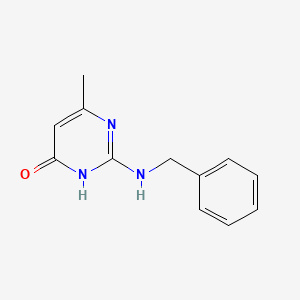

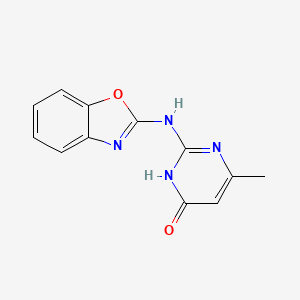
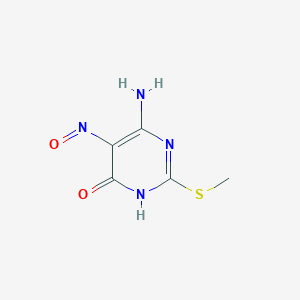


![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
